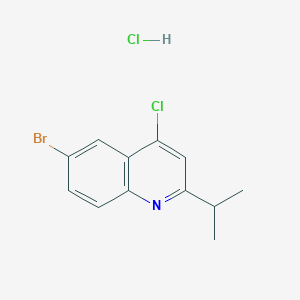

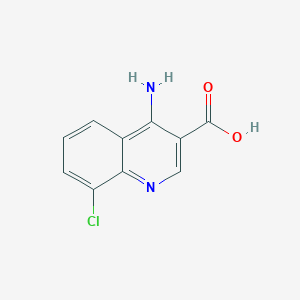

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride is a compound that has not been directly synthesized or described in the provided papers. However, the papers do discuss the synthesis and properties of various bromo- and chloro-substituted quinolines, which are structurally related to the compound of interest. These quinolines are important intermediates in the synthesis of biologically active compounds, including potential antibacterial agents and anti-cancer drugs .

Synthesis Analysis

The synthesis of bromo- and chloro-substituted quinolines typically involves multi-step reactions starting from simple precursors such as anilines or acetophenones. For instance, the Knorr synthesis is a common method used to prepare such compounds, involving a condensation between β-keto esters and bromoaniline, followed by cyclization . Another approach is the Skraup reaction, which synthesizes 6-bromoquinoline from 4-bromoaniline, glycerol, and nitrobenzene . These methods highlight the importance of optimizing reaction conditions, such as temperature, pH, and reaction time, to achieve high yields .

Molecular Structure Analysis

The molecular structures of the synthesized quinolines are often confirmed using techniques like X-ray crystallography and NMR spectroscopy. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined to crystallize in the triclinic system with specific unit cell parameters . Similarly, the structure of 5,8-dimethyl-6-nitro-4-quinolone, a common intermediate in the synthesis of substituted quinolines, was confirmed by X-ray crystallography .

Chemical Reactions Analysis

Bromo- and chloro-substituted quinolines can undergo various chemical reactions, including nucleophilic substitution, to introduce different functional groups. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with nucleophiles like water, alcohols, and amines to yield different derivatives . These reactions are crucial for further modifying the quinoline core to enhance its biological activity or to introduce specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and chloro-substituted quinolines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-attracting groups can affect the reactivity and interaction of these compounds with biological targets. For example, the crystal packing of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one is stabilized by hydrogen bonds and π-stacking interactions, which could be significant in its antibacterial activity . Additionally, the electrostatic surface potential (ESP) generated using density functional theory can provide insights into the reactivity of these molecules .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . The hazard statements include H301 - H413 . The precautionary statements are P301 + P310 + P330 . It is non-combustible and is considered an acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

Propriétés

IUPAC Name |

6-bromo-4-chloro-2-propan-2-ylquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrClN.ClH/c1-7(2)12-6-10(14)9-5-8(13)3-4-11(9)15-12;/h3-7H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPXTZSHWUMPIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588924 |

Source

|

| Record name | 6-Bromo-4-chloro-2-(propan-2-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride | |

CAS RN |

1170370-51-0 |

Source

|

| Record name | 6-Bromo-4-chloro-2-(propan-2-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)

![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)

![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1285020.png)